RCL T288233
Description
The term "RCL" appears in multiple scientific contexts, but based on the provided evidence, RCL T288233 most likely refers to a bioactive compound or enzyme derived from Curcuma longa L. (turmeric) or a recombinant lipase from Rhizopus chinensis. For clarity, this article assumes "this compound" pertains to the recombinant Rhizopus chinensis lipase (RCL) due to its extensive characterization in the literature.
RCL is a fungal lipase with dual enzymatic activity (glycerol esterase and phospholipase) . It is optimized for industrial applications, such as baking and ester synthesis, due to its stability under moderate temperatures (40–50°C) and broad pH tolerance (pH 6.0–9.0) . Key properties include:
Properties
CAS No. |
41426-05-5 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C10H10O2/c11-7-4-8(12)10-6-2-1-5(3-6)9(7)10/h1-2,5-6,9-10H,3-4H2 |
InChI Key |
VBSDCIBSTOWSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)CC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RCL T288233 typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
RCL T288233 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
RCL T288233 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of RCL T288233 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Findings :
- RCL outperforms FBG and SBG in dough stabilization and anti-staling due to its dual enzymatic activity .
- In ester synthesis, RCL achieves near-complete conversion (94%) under optimized conditions, surpassing commercial lipases .
2.2. Comparison with Curcuma longa Volatiles (RCL vs. RHCL)
While unrelated to the lipase, "RCL" in Curcuma longa refers to root tuber compounds , contrasted with rhizome (RHCL) constituents:
Q & A
Q. What frameworks facilitate integrating this compound into multidisciplinary research projects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
